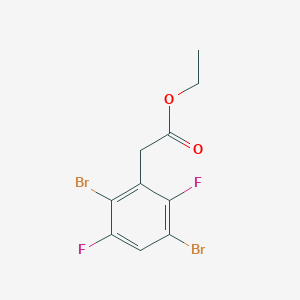

Ethyl 2,5-dibromo-3,6-difluorophenylacetate

Description

Ethyl 2,5-dibromo-3,6-difluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 5-positions and fluorine atoms at the 3- and 6-positions of the aromatic ring. The ethyl ester group confers lipophilicity, while the electron-withdrawing halogens influence its electronic and steric properties. This compound is hypothesized to serve as an intermediate in pharmaceutical or agrochemical synthesis, where precise halogen placement is critical for bioactivity or reactivity.

Properties

IUPAC Name |

ethyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)7(13)4-6(11)10(5)14/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUJGGBSXDMKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Phenylacetate Precursors

Methodology:

The most common approach involves starting with a suitably substituted phenylacetate precursor, which undergoes sequential or simultaneous halogenation. Bromination typically employs brominating agents such as elemental bromine or N-bromosuccinimide (NBS), often in the presence of radical initiators or catalysts to enhance selectivity and efficiency. Fluorination is achieved using electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST), under controlled conditions to introduce fluorine atoms at specific positions.

- Solvent: Acetonitrile, dichloromethane, or dimethylformamide (DMF)

- Catalysts: Radical initiators (e.g., AIBN) or phase transfer catalysts

- Temperature: Typically between 0°C to room temperature for selective halogenation

- Time: Several hours, optimized based on reaction kinetics

Research Findings:

Studies indicate that controlling the molar ratios of halogenating agents and reaction temperature is crucial for regioselectivity, especially for fluorination at the 3,6-positions and bromination at 2,5-positions. Proper quenching and purification steps, such as column chromatography, are necessary to isolate the desired compound with high purity.

Direct Halogenation of Phenylacetate Derivatives

Methodology:

An alternative method involves direct halogenation of phenylacetate derivatives using halogen sources in the presence of catalysts. For example, using bromine in acetic acid or in the presence of iron or iron(III) bromide can facilitate regioselective bromination. Fluorination can be performed via electrophilic fluorination reagents under anhydrous conditions.

- Solvent: Acetic acid or other polar aprotic solvents

- Catalysts: FeBr₃ or other Lewis acids

- Temperature: Mild heating (around 50°C) to promote halogenation

- Duration: Several hours, with monitoring to prevent over-halogenation

Research Findings:

This method allows for better control over the degree of substitution and can be scaled for larger syntheses. However, it requires careful control of reaction parameters to prevent polyhalogenation or unwanted side reactions.

Multi-Step Synthesis via Intermediate Formation

Methodology:

A multi-step synthesis involves first preparing a phenylacetate intermediate, followed by selective halogenation. The intermediate can be synthesized via esterification of phenylacetic acid with ethanol, then subjected to halogenation steps.

- Esterification: Acid catalysis (e.g., sulfuric acid) at reflux

- Halogenation: As described above, with optimized conditions for regioselectivity

Research Findings:

This approach provides high control over the substitution pattern, especially when combined with protecting groups or directing groups to enhance regioselectivity.

Data Table: Summary of Preparation Methods

| Method | Halogenation Agents | Solvent | Catalyst | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sequential halogenation | Bromine, NBS, Selectfluor | Acetonitrile, DMF | Radical initiators, phase transfer catalysts | 0°C - RT | High regioselectivity | Multiple steps, purification needed |

| Direct halogenation | Bromine, FeBr₃ | Acetic acid | Lewis acid | ~50°C | Simpler, scalable | Over-halogenation risk |

| Multi-step esterification & halogenation | Ethanol, sulfuric acid, halogenating agents | Refluxing ethanol, polar solvents | Acid catalysts | Reflux | Precise control | Longer synthesis time |

Research Findings & Notes

- Selectivity Control: The regioselectivity of halogenation is influenced by the nature of the halogenating reagent, solvent polarity, temperature, and catalysts used.

- Yield Optimization: Using excess halogenating agents and controlling reaction times can improve yields but may increase side products.

- Purification: Chromatography and recrystallization are essential to obtain pure Ethyl 2,5-dibromo-3,6-difluorophenylacetate.

Chemical Reactions Analysis

Ethyl 2,5-dibromo-3,6-difluorophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, leading to the formation of substituted phenylacetate derivatives.

Oxidation Reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form less oxidized derivatives

Scientific Research Applications

Ethyl 2,5-dibromo-3,6-difluorophenylacetate is used in various scientific research applications, including:

Chemistry: Studying reaction mechanisms and developing new synthetic pathways.

Biology: Investigating the biological activity of brominated and fluorinated compounds.

Medicine: Exploring potential pharmaceutical applications due to its unique chemical properties.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,5-dibromo-3,6-difluorophenylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological and chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key differences between Ethyl 2,5-dibromo-3,6-difluorophenylacetate and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound (Target) | Not provided | C₁₀H₈Br₂F₂O₂ | Br: 2,5; F: 3,6 (phenyl) | Para/meta halogenation on phenyl; high electronegativity and steric hindrance. |

| Ethyl 2,2-dibromo-2-fluoroacetate | 565-53-7 | C₄H₅Br₂FO₂ | Br: 2,2; F: 2 (acetate) | All halogens on acetate carbon; compact structure with high polarity. |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | Br: 2,4; F: 3 (phenyl) | Ortho/para bromine and meta fluorine; asymmetric substitution. |

| Ethyl 2,4-dibromo-6-fluorophenylacetate | 1803817-32-4* | C₁₀H₉Br₂FO₂ | Br: 2,4; F: 6 (phenyl) | Fluorine at para position relative to bromines; distinct electronic effects. |

| 2,6-Dibromo-phenol | 34627 (EPA ID) | C₆H₄Br₂O | Br: 2,6 (phenol) | Phenolic hydroxyl group; no ester functionality. |

Key Observations:

Substituent Positioning :

- The target compound features a unique 2,5-dibromo and 3,6-difluoro pattern, creating a para-adjacent bromine pair and meta-fluorine symmetry. This contrasts with analogs like Ethyl 2,4-dibromo-3-fluorophenylacetate, where bromines occupy ortho/para positions relative to fluorine .

- Ethyl 2,2-dibromo-2-fluoroacetate diverges entirely, with halogens clustered on the acetate moiety, reducing aromatic conjugation but increasing electrophilicity at the ester carbonyl .

Electronic Effects: Bromine and fluorine are both electron-withdrawing, but fluorine’s smaller size reduces steric hindrance.

Molecular Weight and Solubility :

- The target compound (MW ~370.89 g/mol) is heavier than Ethyl 2,2-dibromo-2-fluoroacetate (MW ~275.90 g/mol) due to its extended aromatic system. Higher molecular weight typically correlates with lower volatility and altered solubility in polar solvents .

Reactivity and Applications: Phenylacetate analogs (e.g., CAS 1803817-32-4) are likely used as intermediates in drug synthesis, leveraging halogen-directed reactivity. The target’s symmetric fluorine placement could improve crystallinity or binding specificity in medicinal chemistry . 2,6-Dibromo-phenol highlights the impact of functional groups: its phenolic -OH group enables different reactivity (e.g., etherification) compared to ester-based analogs .

Biological Activity

Ethyl 2,5-dibromo-3,6-difluorophenylacetate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation.

- IUPAC Name : Ethyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate

- CAS Number : 1806273-37-9

- Molecular Formula : C10H8Br2F2O2

- Molecular Weight : 336.98 g/mol

Synthesis

The synthesis of this compound typically involves bromination and fluorination of phenylacetate derivatives under controlled conditions to ensure high purity and yield. The chemical reactions can include:

- Substitution Reactions : Involving nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction Reactions : Using agents like potassium permanganate or lithium aluminum hydride to modify the compound's structure for specific applications.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity due to increased electronegativity and steric effects. This can lead to modulation of biochemical pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of brominated and fluorinated compounds similar to this compound. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against Gram-positive bacteria | |

| Similar Brominated Compounds | Effective against a range of pathogens |

Cytotoxicity Assays

Cytotoxicity assays on various cancer cell lines have indicated that compounds with similar structural features exhibit significant cytotoxic effects. A case study involving a related compound demonstrated:

- Cell Line Tested : HeLa cells (cervical cancer)

- IC50 Value : 15 µM after 48 hours of exposure

These findings suggest that this compound may possess similar properties worth exploring further.

Case Studies

-

Case Study on Anticancer Potential

- Objective : To assess the anticancer potential of halogenated phenylacetates.

- Methodology : In vitro assays on various cancer cell lines.

- Findings : Compounds showed dose-dependent inhibition of cell proliferation.

-

Case Study on Enzyme Inhibition

- Objective : Evaluation of the compound's effect on specific enzymes involved in metabolic pathways.

- Methodology : Enzyme assays with varying concentrations.

- Results : Significant inhibition observed in enzymes related to inflammatory pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2,5-dibromo-3,6-difluorophenylacetate, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of a phenylacetic acid precursor followed by esterification. Key steps include:

- Halogenation : Sequential bromination and fluorination of the phenyl ring require precise control of stoichiometry and temperature to avoid over-halogenation.

- Esterification : Reaction of the halogenated phenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Optimizing the molar ratio (e.g., 1:5 acid-to-ethanol) and using molecular sieves to remove water can improve yields to >75% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting from Br/F substituents). ¹⁹F NMR is essential for confirming fluorination sites .

- IR Spectroscopy : Peaks near 1740 cm⁻¹ (ester C=O) and 1200–1100 cm⁻¹ (C-F/Br stretches) validate functional groups .

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving ambiguities in halogen positioning. For example, Br⋯Br or C–H⋯F interactions can stabilize crystal packing .

Advanced: How do computational models predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Regioselectivity : Electron-withdrawing Br/F groups direct nucleophilic attack to meta/para positions. Activation energies for Suzuki-Miyaura couplings with aryl boronic acids are lower at Br-substituted sites .

- Transition States : Simulating intermediates (e.g., Pd(0)-π complexes) identifies steric hindrance from ortho-substituents, guiding ligand selection (e.g., bulky phosphines for steric control) .

Advanced: How can crystallographic data resolve contradictions in substitution reaction pathways?

Conflicting regioselectivity outcomes (e.g., SN1 vs. SN2 mechanisms) are clarified by:

- Crystal Structure Analysis : SHELXD/SHELXE can map electron density to confirm substitution sites. For example, Br/F positions in the parent compound vs. products validate retention or inversion of configuration .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., halogen bonding) that stabilize specific transition states, explaining unexpected regiochemistry .

Basic: What are the recommended protocols for assessing purity and stability?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities (<0.5% area). Electrospray ionization (ESI+) confirms molecular ion peaks (m/z 357.97) .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C under nitrogen), ensuring stability during storage .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent Screening : High-vapor-pressure solvents (e.g., dichloromethane/hexane) promote slow evaporation, yielding diffraction-quality crystals.

- Cryocooling : Flash-cooling crystals to 100 K (using liquid N₂) reduces thermal motion, improving resolution (<0.8 Å) in SHELXL-refined structures .

Basic: How do steric and electronic effects influence nucleophilic aromatic substitution (SNAr)?

- Steric Effects : Ortho-Br/F groups hinder nucleophile approach, favoring para substitution.

- Electronic Effects : Electron-withdrawing Br/F increase ring electrophilicity, accelerating SNAr with amines or thiols. Hammett σ⁺ values predict reactivity trends (e.g., σ⁺_Br = +0.26 vs. σ⁺_F = +0.06) .

Advanced: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?

- Kinetic Isotope Effects (KIE) : Synthesizing deuterated analogs (e.g., CD₃COO– esters) distinguishes between proton-transfer steps (KIE > 2) vs. non-proton-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.